The compound 6-Bromo-2,2,3,3-tetrafluorobenzodioxane is a structurally unique chemical that has not been directly studied; however, its analogs have shown significant biological activity and potential applications in various fields. For instance, 6-substituted quinazoline derivatives have been identified as potent inhibitors of tyrosine kinases like EGFR and HER-2, which are critical targets in cancer therapy1. Similarly, 6-bromo flavonoids have demonstrated high affinity for benzodiazepine receptors, suggesting their potential as anxiolytic agents without the sedative side effects typically associated with benzodiazepines2. Additionally, brominated pyridines have been explored for their electrochemical properties, particularly in the context of carbon dioxide fixation, which is a crucial process for environmental and synthetic applications3.
The mechanism of action for the related compounds of 6-Bromo-2,2,3,3-tetrafluorobenzodioxane involves various biological and chemical pathways. The quinazoline derivatives act as irreversible inhibitors of EGFR and HER-2 by covalently interacting with these enzymes, which are overexpressed in certain types of cancers. The presence of a basic functional group on the Michael acceptor in these compounds enhances their reactivity and biological properties1. On the other hand, the 6-bromo flavonoid analogs selectively target benzodiazepine receptors, potentially acting as partial agonists, which could explain their anxiolytic-like effects without causing significant sedation or myorelaxation2. In the realm of electrochemistry, brominated pyridines have been used in the electrocatalytic carboxylation of CO2, showcasing the potential of these compounds in carbon capture and utilization strategies3.
The applications of 6-Bromo-2,2,3,3-tetrafluorobenzodioxane's analogs span across medicinal chemistry, pharmacology, and environmental chemistry. In medicinal chemistry, the quinazoline derivatives have shown promise as anticancer agents, with one compound exhibiting excellent oral activity in a xenograft model of human epidermoid carcinoma1. In pharmacology, the 6-bromo flavonoids could represent a new class of anxiolytic drugs with a better side effect profile than traditional benzodiazepines2. Lastly, in environmental chemistry, the electrocatalytic carboxylation of brominated pyridines with CO2 in ionic liquids presents a sustainable approach to synthesizing valuable chemicals while also addressing the issue of excess atmospheric CO23.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6